molecular formula C20H30N4O2 B2425781 N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049508-11-3

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2425781
CAS No.: 1049508-11-3
M. Wt: 358.486
InChI Key: AIJHVHQYZHUGIN-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O2 and its molecular weight is 358.486. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Kinase Inhibition

Compounds structurally related to N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been investigated for their antitumor activities. For instance, the optimization of lead compounds targeting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, has led to derivatives with promising antitumor activities. These compounds inhibit CDK2/cyclin A, affecting tumor cell proliferation and showing significant in vivo antitumor potency in xenograft models. This research underscores the potential of such compounds in developing new anticancer agents (Pevarello et al., 2005).

Anticonvulsant Properties

Another area of application is the synthesis of hybrid compounds combining features of known antiepileptic drugs (AEDs) with derivatives structurally akin to this compound. These hybrids have shown broad spectra of activity in preclinical seizure models, highlighting their potential as novel anticonvulsant agents. Such studies are crucial for developing more effective treatments for epilepsy and related seizure disorders (Kamiński et al., 2015).

Histone Deacetylase Inhibition for Cancer Treatment

Research into N-hydroxyphenylacrylamides, a class of compounds related to this compound, has demonstrated their effectiveness as novel histone deacetylase inhibitors (HDACi). These inhibitors play a significant role in regulating gene expression, offering therapeutic potential for treating various cancers and neurodegenerative diseases. The development of such compounds contributes to the expanding arsenal of targeted cancer therapies (Thaler et al., 2010).

Kinase Inhibition for Targeted Cancer Therapy

Structural optimization efforts have also led to the identification of derivatives that target both EGFR-activating and resistance mutations, showing substantial in vitro and in vivo antitumor activity. These findings are particularly relevant for treating non-small-cell lung cancer (NSCLC), offering insights into overcoming drug resistance in cancer therapy (Yang et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to exhibit potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission . This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease, where cholinergic deficits are commonly observed .

Result of Action

The primary result of the action of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .

Properties

IUPAC Name

N'-cyclopentyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c25-19(20(26)22-17-7-4-5-8-17)21-11-6-12-23-13-15-24(16-14-23)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJHVHQYZHUGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.